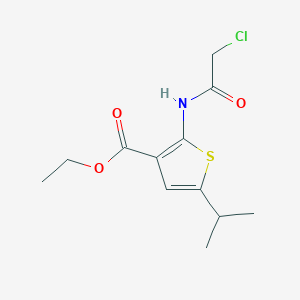

2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester

Description

2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester is a thiophene-based heterocyclic compound characterized by:

- Thiophene core: A five-membered aromatic ring containing sulfur.

- Substituents: 2-position: A 2-chloroacetylamino group (-NH-CO-CH2Cl), introducing electrophilic reactivity. 5-position: An isopropyl group (-CH(CH3)2), enhancing lipophilicity. 3-position: An ethyl ester (-COOEt), influencing solubility and metabolic stability.

This compound is structurally analogous to several bioactive thiophene derivatives, particularly those with antimicrobial and enzyme-inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3S/c1-4-17-12(16)8-5-9(7(2)3)18-11(8)14-10(15)6-13/h5,7H,4,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUINWWMPWHPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester, also known by its CAS number 726152-04-1, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H16ClNO3S

- Molecular Weight : 289.78 g/mol

- CAS Number : 726152-04-1

The compound's structure features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer effects. For example, studies have shown that derivatives of thiophene can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting mitotic processes.

Case Study: Inhibition of HSET (KIFC1)

A study published in the Journal of Medicinal Chemistry highlighted the importance of targeting mitotic kinesins like HSET (KIFC1) in cancer therapy. Compounds with structural similarities to the target compound demonstrated micromolar inhibition of HSET, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Antiviral Activity

Another area of interest is the antiviral potential of thiophene derivatives. Research has shown that certain compounds can effectively inhibit viral replication through various mechanisms, including interference with viral protein synthesis and disruption of viral assembly.

Example: Antiviral Efficacy Against TMV

In studies focusing on antiviral agents against Tobacco Mosaic Virus (TMV), compounds with similar thiophene structures exhibited varying degrees of efficacy. For instance, some derivatives demonstrated an EC50 value indicating effective inhibition at low concentrations without significant cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Compounds may act as inhibitors of critical kinases involved in cell cycle regulation.

- Induction of Apoptosis : By triggering apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

- Disruption of Microtubule Dynamics : Similar compounds have been found to interfere with microtubule formation, essential for proper cell division.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with structurally similar analogs from published

*Calculated using ChemDraw. †Estimated via fragment-based methods.

Key Observations:

- Lipophilicity : The isopropyl group at position 5 in the target compound increases logP compared to methyl or carbamoyl substituents, favoring membrane permeability .

- Reactivity : The chloroacetyl group at position 2 is conserved across analogs, suggesting shared electrophilic reactivity for covalent interactions (e.g., with bacterial enzymes) .

- Solubility : Polar groups like carbamoyl (CONHMe, CONMe2) enhance aqueous solubility, whereas acetyl (COCH3) or alkyl (CH(CH3)2) groups reduce it .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester, and what critical reaction parameters must be controlled?

Methodological Answer: A widely used approach involves condensation reactions under reflux conditions. For example, a mixture of 2-aminothiazol-4(5H)-one derivatives, sodium acetate, and a formyl-substituted indole carboxylate can be refluxed in acetic acid for 3–5 hours to form crystalline products . Critical parameters include:

- Temperature control : Reflux conditions (typically 100–120°C) to ensure complete reaction without decomposition.

- Stoichiometric ratios : Excess acylating agents (e.g., 2-chloroacetyl chloride) to drive the reaction to completion.

- Purification : Sequential washing with acetic acid, ethanol, and diethyl ether, followed by recrystallization from DMF/acetic acid mixtures to isolate pure product .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- Chromatography :

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

- TLC (silica gel, ethyl acetate/hexane) for rapid monitoring .

Q. What experimental precautions are essential when handling this compound due to its reactive functional groups?

Methodological Answer:

- Reactive groups : The chloro-acetyl moiety is susceptible to hydrolysis and nucleophilic substitution.

- Handling protocols :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during synthesis.

- Store at –20°C in airtight, light-resistant containers to prevent degradation.

- PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the persistence and degradation pathways of this compound?

Methodological Answer: Adopt a split-plot design with controlled variables:

- Abiotic factors : Test hydrolysis rates at varying pH (3–9) and UV exposure.

- Biotic factors : Use soil/water microcosms to study microbial degradation (e.g., LC-MS/MS to track metabolite formation).

- Long-term monitoring : Measure half-life (t₁/₂) under simulated environmental conditions (e.g., OECD 307 guidelines) .

Q. What strategies are recommended for analyzing contradictory data in reaction yields when varying substituents on the thiophene ring?

Methodological Answer:

- Multivariate analysis : Use a Box-Behnken design to evaluate interactions between substituent electronic effects (Hammett σ values), steric bulk, and solvent polarity.

- Statistical validation : Apply ANOVA to identify significant factors (p < 0.05) and optimize conditions via response surface methodology .

Q. How can structure-activity relationship (SAR) studies be optimized to evaluate the biological activity of derivatives?

Methodological Answer:

- Derivative synthesis : Introduce substituents at the 5-isopropyl position (e.g., halogens, alkyl chains) to modulate lipophilicity.

- Bioassay design :

- In vitro : Screen against target enzymes (e.g., kinases) using fluorescence polarization assays.

- In silico : Docking simulations (AutoDock Vina) to predict binding affinities .

Q. What computational methods are suitable for predicting the reactivity of the chloro-acetyl group in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and activation energies.

- Solvent effects : Include implicit solvent models (e.g., PCM for DMF) to assess nucleophilic attack by amines/thiols .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

Methodological Answer:

- Critical challenges :

- Exothermic reactions : Use jacketed reactors with precise temperature control (±2°C).

- Purification at scale : Replace recrystallization with flash chromatography (C18 silica, methanol/water gradients).

- Process optimization : Conduct kinetic studies to identify rate-limiting steps (e.g., acylation) and adjust reagent addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.